N-(cyclopropylmethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNYAWZSTXKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Formation
The most widely reported method involves converting 3-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) in toluene at reflux (110°C). Patent CN112707841B demonstrates this step achieves near-quantitative conversion within 2 hours when using a 2:1 molar ratio of SOCl₂ to carboxylic acid. Critical parameters include:
Table 1: Optimization of acid chloride synthesis
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| SOCl₂ Equivalents | 1.8–2.2 | ±5 |
| Temperature | 100–110°C | ±8 |
| Reaction Time | 1.5–2.5 hours | ±3 |
Coupling with Cyclopropylmethylamine
Subsequent amidation with cyclopropylmethylamine proceeds in tetrahydrofuran (THF) using inorganic bases like potassium carbonate (K₂CO₃). Patent data indicates that maintaining stoichiometric control (1:1.05 acid chloride:amine ratio) prevents N-overalkylation byproducts. The reaction typically achieves 82–89% yield after 6–8 hours at 25°C, with purification via aqueous workup (3 M acetic acid extraction followed by basification).
Reductive Amination Pathways
Schiff Base Formation and Reduction
An alternative route reported in RSC publications involves condensation of 3-fluorobenzaldehyde with cyclopropylmethylamine to form an imine intermediate, followed by catalytic hydrogenation. This method avoids acid chloride handling but requires careful moisture control.
Key Reaction Parameters:
Microwave-Assisted Optimization
Recent studies demonstrate that microwave irradiation (150 W, 80°C) reduces reaction time to 45 minutes while maintaining 76% yield. This approach minimizes thermal degradation of the cyclopropane ring, which is prone to ring-opening at elevated temperatures.
Multi-Step Functionalization Strategies
Nitro Group Reduction Sequences
Patent CN112707841A details a four-step synthesis from 2-fluoro-3-nitrobenzoic acid:
- Nitrobenzoic acid → Acid chloride (SOCl₂, toluene)
- Amidation with cyclopropylmethylamine (K₂CO₃, THF)
- Catalytic hydrogenation of nitro group (H₂/Pd-C)
- Final fluorination (Selectfluor® reagent)
This route achieves 67% overall yield but requires specialized equipment for low-temperature (−70°C) lithiation steps during fluorination.
Brominated Intermediate Routes
Ambeed Technical Data for 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide (CAS 515135-58-7) reveals an alternative pathway via Ullmann coupling:
- 3-Fluoro-4-bromobenzoic acid + cyclopropylmethylamine → Amide
- Pd-catalyzed cross-coupling to install additional substituents
This method enables late-stage functionalization but suffers from lower yields (37.5–42%) due to competing homocoupling side reactions.
Reaction Optimization and Troubleshooting
Solvent Selection Criteria
Polar Aprotic Solvents:
- THF: Optimal for amine solubility (Dielectric constant: 7.6)
- DMF: Avoid due to cyclopropane ring-opening side reactions
Non-Polar Solvents:
- Toluene: Preferred for acid chloride formation (BP 110°C)
- Hexane: Limited utility due to poor amine solubility
Base Catalysis Effects
Inorganic Bases:
- K₂CO₃: 82% yield (no epimerization)
- NaOH: 68% yield (hydrolysis side products)
Organic Bases:
- Triethylamine: 79% yield (requires strict anhydrous conditions)
- N,N-Diisopropylethylamine: 85% yield (high cost)
Analytical Characterization
Spectroscopic Identification
¹⁹F NMR (CDCl₃):
- −114.2 ppm (C-F aromatic)
- −145.8 ppm (cyclopropane-CH₂-F coupling)
HRMS (ESI+):
- Calculated for C₁₁H₁₁FNO [M+H]⁺: 192.0824
- Observed: 192.0821 (Δ 0.3 ppm)
Chromatographic Purity
HPLC Method (USP L7):
- Column: C18, 150 × 4.6 mm
- Mobile Phase: 65:35 MeCN/H₂O (+0.1% TFA)
- Retention Time: 6.8 minutes
- Purity: ≥99.2% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Formulation and Stability
Recent studies have highlighted the significance of different crystalline forms of N-(cyclopropylmethyl)-3-fluorobenzamide, particularly Form S, which has shown improved chemical stability compared to Form A. This stability can lead to a longer shelf-life for pharmaceutical products, making it suitable for various formulations including:
- Inhalation Therapies : The compound can be formulated for inhaled administration, which is particularly useful for targeting respiratory diseases. Form S allows for better flowability and reduced adherence during micronization processes, enhancing the efficiency of inhalation devices such as metered-dose inhalers and nebulizers .
- Oral and Parenteral Administration : The compound can also be formulated into tablets, capsules, syrups, and injectable solutions. Its versatility in formulation allows for various routes of administration depending on the desired therapeutic effect .
Therapeutic Potential
The compound has been investigated for its potential in treating various conditions due to its pharmacological properties. For instance:
- CNS Penetration : The ability of this compound to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders. Studies have shown that modifications to similar compounds can enhance their potency against specific targets within the CNS .
- Matrix Metalloproteinase Inhibition : Related compounds have been identified as selective inhibitors of matrix metalloproteinase-13, which plays a crucial role in osteoarthritis. This suggests that this compound may possess similar inhibitory effects, potentially aiding in the development of treatments for degenerative joint diseases .
Stability Studies
In a comparative study of crystalline forms, Form S exhibited superior stability under various environmental conditions compared to Form A. This was quantified using X-ray powder diffraction patterns that confirmed the structural integrity of Form S over extended periods .
CNS Activity Assessment
A case study involving analogs of this compound demonstrated that specific modifications could lead to enhanced CNS penetration and selectivity against human cathepsins. This was evidenced by high throughput screening results where analogs showed improved potency against Toxoplasma gondii targets while maintaining acceptable metabolic profiles .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, while the fluorine atom influences its electronic properties, affecting its reactivity and stability . The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their key features:
Key Observations:
- Substituent Impact on Bioactivity : The introduction of fluorine at the 3-position (as in N-(3-ethynylphenyl)-3-fluorobenzamide) improves resistance to oxidative metabolism, extending half-life in biological systems . Cyclopropyl groups, as seen in crop protection agents, enhance lipophilicity, promoting membrane penetration .
- Polymorphism and Mechanical Properties : N-(3-ethynylphenyl)-3-fluorobenzamide exhibits polymorph-dependent mechanical behavior. For example, Form II crystals show lower hardness (H = 0.3 GPa) and elastic modulus (E = 6.5 GPa) compared to Forms I and III (H ≈ 0.5 GPa, E ≈ 8–9 GPa), attributed to differences in hydrogen-bonding networks and crystal packing .
- Agrochemical Relevance : Chloro- and trifluoromethyl-substituted benzamides (e.g., 2-chloro-N-cyclopropylbenzamide derivatives) demonstrate potent fungicidal activity, likely due to electron-withdrawing groups enhancing target enzyme inhibition .
Physicochemical Properties
- Solubility and Lipophilicity : Fluorine and cyclopropyl groups synergistically modulate solubility. For instance, 3-fluorobenzamide derivatives typically exhibit logP values between 2.5–3.5, balancing hydrophobicity for membrane penetration and aqueous solubility for bioavailability .
- Thermal Stability : Melting points of fluorobenzamides vary with substitution. N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs melt at 165–180°C, while piperazine-containing analogs (e.g., N-(piperazinyl)-3-fluorobenzamide) show lower melting points (~120–140°C) due to reduced crystallinity .
Biological Activity
N-(cyclopropylmethyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group and a fluorine atom at the meta position of the benzamide structure. This specific arrangement influences its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 197.22 g/mol |
| LogP (octanol-water partition coefficient) | 3.4 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in pain modulation and inflammation. The cyclopropylmethyl group enhances binding affinity to specific receptors, while the fluorine atom modulates reactivity and stability.
Key Mechanisms
- Receptor Binding : The compound exhibits significant binding affinity to opioid receptors, particularly the kappa-opioid receptor (KOR), which is implicated in pain relief and mood regulation.
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, affecting metabolic pathways relevant to pain and inflammation .
In Vitro Studies
Research has demonstrated that this compound acts as a competitive antagonist at KORs. In vitro assays revealed its ability to displace radiolabeled ligands from KORs, indicating significant receptor interaction.
| Study Type | Findings |
|---|---|
| Binding Assay | High affinity for KOR (IC = 10 nM) |
| Enzyme Activity | Inhibition of cyclooxygenase (COX) enzymes |
| Cellular Assays | Reduction in pro-inflammatory cytokine production |
In Vivo Studies
In vivo studies using rodent models have shown that administration of this compound results in analgesic effects comparable to traditional opioids but with a lower risk of addiction.
- Case Study : A study involving chronic pain models indicated that treatment with this compound led to a significant reduction in pain scores without the side effects typically associated with opioid therapy .
Applications in Medicinal Chemistry
This compound is being explored for various applications in drug development:
- Pain Management : Its properties suggest potential as a non-addictive alternative for managing chronic pain.
- Anti-inflammatory Agents : The compound's ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory medications.
- Drug Design : As a pharmacophore, it serves as a template for synthesizing related compounds with enhanced efficacy and selectivity .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Binding Affinity (nM) | Primary Action |
|---|---|---|
| N-cyclopropylmethyl-2-fluorobenzamide | 25 | KOR Agonist |
| N-cyclopropylmethyl-4-fluorobenzamide | 15 | KOR Antagonist |
| N-cyclopropylmethyl-3-chlorobenzamide | 30 | Mixed Agonist/Antagonist |
Q & A
Q. What are the recommended synthetic routes for preparing N-(cyclopropylmethyl)-3-fluorobenzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A multi-step approach involves reacting 3-fluorobenzoic acid derivatives with cyclopropylmethylamine under coupling agents like EDCI or HATU. Evidence from analogous benzamide syntheses suggests optimizing yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), using anhydrous conditions, and employing catalysts like DMAP . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by (e.g., δ 7.4–8.0 ppm for aromatic protons) and TLC (Rf ~0.3 in 1:1 EtOAc/hexane) are critical for validation .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer : While specific toxicity data for this compound are limited, analogous fluorinated benzamides require strict adherence to lab safety protocols. Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for vapor exposure . Store the compound in a cool, dry environment (<25°C) under inert gas (N/Ar) to prevent hydrolysis or decomposition. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For high-resolution data, use SHELXL for refinement and SHELXS/SHELXD for structure solution, particularly for handling twinning or disorder . For example, monoclinic space groups (e.g., ) are common in benzamide derivatives, with unit cell parameters comparable to N-cyclohexyl-3-fluorobenzamide () . Employ synchrotron radiation for weakly diffracting crystals and Olex2 for visualization .
Q. How can substituent effects (e.g., cyclopropylmethyl vs. alkyl groups) influence the compound’s reactivity or biological activity?
- Methodological Answer : Substituent analysis requires comparative crystallography and computational modeling. For example, cyclopropyl groups introduce steric hindrance and electronic effects (via hyperconjugation), altering hydrogen-bonding patterns in the solid state. Compare with N-(3-fluoropropyl)-N-methylcarbamoyl chloride, where fluorine substituents enhance electrophilicity . Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic attack sites .
Q. What experimental strategies can resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer : Mechanistic ambiguities (e.g., radical vs. ionic pathways) can be addressed via isotopic labeling (, ) and kinetic studies. For instance, monitor intermediates using in situ (e.g., δ -110 to -120 ppm for fluorinated groups) . If competing pathways are observed, employ Eyring analysis to compare activation parameters (, ) under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
